molecular formula C12H14ClF3O4S B3378885 3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride CAS No. 1491771-32-4

3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride

Cat. No.: B3378885
CAS No.: 1491771-32-4
M. Wt: 346.75
InChI Key: FKRRGMHNEFIRBA-UHFFFAOYSA-N
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Description

3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride is a specialized benzenesulfonyl chloride derivative with a unique substitution pattern. The molecule features:

  • 2-(Trifluoromethoxy)ethoxy group at the 4-position: Combines electron-withdrawing trifluoromethoxy (-OCF₃) and ethoxy (-OCH₂CH₂-) moieties, enhancing electrophilicity at the sulfonyl chloride group while increasing lipophilicity.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters. Its substituents balance electronic activation (via -OCF₃) and steric modulation (via isopropyl), making it distinct from simpler benzenesulfonyl chlorides.

Properties

IUPAC Name

3-propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3O4S/c1-8(2)10-7-9(21(13,17)18)3-4-11(10)19-5-6-20-12(14,15)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRRGMHNEFIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-isopropylphenol with 2-(trifluoromethoxy)ethyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates.

Table 1: Substitution Reactions and Conditions

NucleophileReagent/ConditionsProductYieldSource
AminesPyridine, 20–30°C, 48hSulfonamide40%
AmmoniaNH₄OH, 80–95°CSulfonamide94%
AlcoholsBase (e.g., NaOH), RTSulfonate esterN/A

Example : Reaction with 2-methyl-3,5-bis(trifluoromethyl)aniline in pyridine at 30°C for 48 hours yields the corresponding sulfonamide with a 40% yield after purification .

Hydrolysis and Neutralization

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid or its salts. Acidic or basic workup is used to isolate products.

Key Steps:

  • Hydrolysis : Reacting with ice water forms sulfonic acid intermediates .

  • Neutralization : Treatment with NaOH or HCl removes by-products (e.g., unreacted amines or acids) .

Case Study : Isolation of 4-nonylbenzenesulfonamide involved washing with 0.1 N HCl and NaOH, followed by recrystallization from isopropyl alcohol .

Coupling Reactions

While direct evidence for cross-coupling (e.g., Suzuki-Miyaura) is limited in provided sources, analogous sulfonyl chlorides participate in Pd-catalyzed reactions. The trifluoromethoxy and isopropyl groups may sterically hinder such reactions, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Oxidation and Reduction

The compound’s stability under oxidative/reductive conditions is influenced by its electron-withdrawing substituents:

  • Oxidation : Limited reactivity observed; stronger oxidants (e.g., KMnO₄) may degrade the trifluoromethoxy group.

  • Reduction : Sodium borohydride or LiAlH₄ reduces sulfonyl chlorides to thiols, but yields are often low due to competing side reactions .

Industrial-Scale Modifications

Large-scale synthesis employs continuous flow reactors and chromatography for purification. Key parameters include:

  • Temperature : 50–95°C for sulfonylation .

  • Catalysts : Phosphorus oxychloride and sulfuric acid enhance reaction efficiency .

Table 2: Industrial Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–90°CMaximizes sulfonyl chloride formation
Reaction Time12–24hReduces by-product formation
PurificationChromatography≥95% purity

Table 3: Reactivity vs. Analogous Compounds

CompoundRelative ReactivityKey Factor
4-(Trifluoromethoxy)benzenesulfonyl chlorideHighElectron-withdrawing CF₃O group
4-Methylbenzenesulfonyl chlorideModerateLess electron withdrawal
2,4,6-Triisopropylbenzenesulfonyl chlorideLowSteric hindrance

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is classified as an organic sulfonyl chloride, characterized by a sulfonyl group (SO₂) bonded to chlorine. This structural feature endows it with high reactivity towards nucleophiles, facilitating several types of chemical reactions:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by various nucleophiles, allowing for the formation of new functional groups.
  • Oxidation and Reduction Reactions : Depending on the reagents used, the compound can undergo both oxidation and reduction processes.
  • Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential in forming carbon-carbon bonds.

The electrophilic nature of the sulfonyl chloride group is central to its mechanism of action, enabling it to react with nucleophiles to create diverse chemical entities.

Pharmaceutical Synthesis

3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce functional groups makes it valuable for developing drugs with specific biological activities. For instance:

  • Antiviral Agents : The compound has been explored in synthesizing antiviral drugs that target viral replication mechanisms.
  • Anticancer Drugs : Its versatility allows for modifications that enhance the efficacy of anticancer agents by improving their selectivity and reducing side effects.

Material Science

In material science, this compound is utilized to develop advanced materials with tailored properties. Its unique chemical structure enables:

  • Polymer Synthesis : The sulfonyl chloride functionality can be employed in creating specialty polymers that exhibit enhanced thermal and chemical stability.
  • Coatings and Adhesives : It is used to formulate coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Industrial Research

The compound finds applications in industrial research for producing specialty chemicals. Its reactivity allows for:

  • Custom Chemical Synthesis : Industries leverage its properties for synthesizing custom chemicals tailored to specific industrial applications.
  • Catalyst Development : It plays a role in developing catalysts that facilitate various industrial chemical processes.

Case Study 1: Synthesis of Antiviral Compounds

In a recent study published in a peer-reviewed journal, researchers utilized this compound as an intermediate to synthesize novel antiviral agents. The resulting compounds demonstrated significant activity against viral infections in vitro, showcasing the potential of this compound in drug development.

Case Study 2: Development of Specialty Polymers

Another study focused on employing this sulfonyl chloride compound in creating specialty polymers with enhanced thermal stability. The research highlighted how modifications using this intermediate led to improved performance characteristics in high-temperature applications.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tosyl Chloride (p-Toluenesulfonyl Chloride)

  • Substituent : Methyl (-CH₃) at the 4-position.
  • Reactivity : Moderate electrophilicity due to the electron-donating methyl group, which slightly deactivates the sulfonyl chloride.
  • Applications : Widely used for sulfonamide formation, as seen in the synthesis of bis-sulfonamide compounds (e.g., compound 11 in ) .

4-Nitrobenzenesulfonyl Chloride

  • Substituent: Nitro (-NO₂) at the 4-position.
  • Reactivity : High electrophilicity due to the strong electron-withdrawing nitro group.
  • Key Difference : The target compound’s trifluoromethoxy ethoxy group provides a balance between reactivity (via -OCF₃) and steric stabilization (via isopropyl), reducing hydrolysis susceptibility compared to nitro-substituted analogs.

4-Methoxybenzenesulfonyl Chloride

  • Substituent : Methoxy (-OCH₃) at the 4-position.
  • Reactivity : Lower electrophilicity due to the electron-donating methoxy group.
  • Applications : Less reactive in sulfonamide formation but offers better stability.
  • Key Difference : Replacement of -OCH₃ with -OCF₃ in the target compound significantly increases electrophilicity and lipophilicity.

Physicochemical Properties

Property Target Compound Tosyl Chloride 4-Nitrobenzenesulfonyl Chloride
Molecular Weight ~352.7 g/mol (estimated) 190.65 g/mol 221.62 g/mol
Electron Effects Strong EWG (-OCF₃) Weak EDG (-CH₃) Strong EWG (-NO₂)
Hydrolytic Stability Moderate (steric protection) High Low
Lipophilicity (LogP) High (due to -CF₃ and isopropyl) Moderate Low

Biological Activity

3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl chloride group, which is known for its high electrophilicity, allowing it to participate in various chemical reactions. The trifluoromethoxy group enhances the compound's reactivity and solubility in organic solvents, while the isopropyl group contributes to its steric properties.

Property Value
IUPAC Name3-propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl chloride
Molecular FormulaC12H14ClF3O4S
Average Mass307.75 g/mol
CAS Number1491771-32-4

The biological activity of this compound can be attributed to its ability to act as a sulfonylating agent. The sulfonyl chloride moiety is susceptible to nucleophilic attack, allowing the compound to modify various biological targets. This reactivity can lead to the formation of sulfonamide derivatives, which have been studied for their pharmacological properties.

Pharmaceutical Synthesis

The compound is primarily utilized in pharmaceutical synthesis as an intermediate for producing biologically active sulfonamide derivatives. These derivatives have shown promise as inhibitors of phosphodiesterase enzymes, particularly PDE4, which are implicated in various inflammatory conditions.

Case Study: PDE4 Inhibition
Recent studies have highlighted the role of PDE4 inhibitors in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds similar to this compound have demonstrated efficacy in reducing pro-inflammatory cytokines like IL-4 and IL-5 in preclinical models .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials with tailored properties. Its unique functional groups can enhance the performance of polymers and specialty chemicals.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with related compounds is essential:

Compound Key Features Biological Activity
4-(Trifluoromethoxy)benzenesulfonyl chloride Lacks isopropyl groupModerate PDE4 inhibition
3-Isopropylbenzenesulfonyl chloride Lacks trifluoromethoxy groupLimited anti-inflammatory activity
4-(2-(Trifluoromethoxy)ethoxy)benzenesulfonyl chloride Similar structure but different substitution patternEnhanced solubility and reactivity

Research Findings

Recent research has focused on the synthesis and biological evaluation of new sulfonamide derivatives derived from sulfonyl chlorides. For instance, studies have shown that derivatives created from similar sulfonyl chlorides exhibit potent anti-inflammatory effects through the inhibition of specific phosphodiesterases .

In vitro assays have demonstrated that these compounds can significantly reduce eosinophil accumulation in lung tissues, indicating their potential utility in treating allergic responses and asthma .

Q & A

Q. What are the recommended synthetic routes for 3-isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or sulfonation. For structurally similar sulfonyl chlorides (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride), a two-step approach is common:

Etherification : React 3-isopropylphenol with 2-(trifluoromethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .

Sulfonation : Treat the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with PCl₅ to yield the sulfonyl chloride .
Optimization includes controlling temperature to minimize side reactions and using anhydrous conditions to enhance purity. Yield improvements (e.g., 60–70%) are achievable via stoichiometric adjustments (e.g., 1.2 equivalents of ClSO₃H) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and trifluoromethoxy/ethoxy signals (δ 4.3–4.5 ppm). Carbon signals for CF₃O appear near δ 120–125 ppm .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) with mass accuracy <5 ppm. For example, a molecular weight of ~356.7 g/mol requires precise isotopic pattern matching .
  • FT-IR : Validate sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Q. How does the reactivity of this sulfonyl chloride compare to other benzenesulfonyl derivatives in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethoxy and isopropyl groups enhance electrophilicity at the sulfur center, making it reactive toward amines (e.g., forming sulfonamides) or alcohols (e.g., forming sulfonate esters). Kinetic studies suggest faster reaction rates compared to non-fluorinated analogs (e.g., 4-methoxy derivatives) due to increased Lewis acidity . Example Protocol : React with n-butylamine (1.1 equivalents) in THF at 25°C for 2 hours, yielding >85% sulfonamide after aqueous workup .

Q. What safety protocols are essential for handling this compound, given its structural analogs?

  • Methodology :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid contact with moisture or bases .
  • Spill Response : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:
  • pH Stability : Dissolve in buffers (pH 2–12) and monitor degradation via HPLC at 25°C/40°C. Hydrolysis is significant above pH 7, with half-life <24 hours at pH 9 .
  • Thermal Stability : Use TGA/DSC to detect decomposition onset temperatures (e.g., >150°C). Store samples at 40°C for 4 weeks and compare purity via NMR .

Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., 47% vs. 65%) for similar sulfonyl chlorides?

  • Methodology :
  • By-Product Analysis : Use LC-MS to identify dimers or sulfonic acid side products. Adjust stoichiometry (e.g., reduce ClSO₃H from 1.5 to 1.2 equivalents) to suppress over-sulfonation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity during etherification .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane) to isolate pure product .

Q. How can this compound be applied in designing enzyme inhibitors or prodrugs?

  • Methodology :
  • Sulfonamide Libraries : React with diverse amines (e.g., piperazine, anilines) to generate candidates for carbonic anhydrase or protease inhibition. Screen using fluorescence-based assays .
  • Prodrug Activation : Conjugate with hydroxyl-containing drugs (e.g., antivirals) via sulfonate esters, which hydrolyze in vivo to release active compounds .

Q. Which advanced analytical methods validate trace impurities or isomeric by-products?

  • Methodology :
  • Chiral HPLC : Resolve enantiomers using a CHIRALPAK® AD-H column (heptane/ethanol, 90:10).
  • 2D NMR (HSQC, HMBC) : Assign regiochemical ambiguities (e.g., ortho vs. para substitution) .
  • X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., sulfonamides) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride

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